1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. Common reaction conditions include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway.
Temperature: Reactions are often carried out at elevated temperatures (e.g., reflux conditions).
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-phenyl-
- 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 8-phenyl-
- 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-dimethyl-
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
130187-51-8 |
---|---|
Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
6,8-diphenyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
InChI |
InChI=1S/C17H12N4O/c22-17-19-18-16-14(12-7-3-1-4-8-12)11-15(20-21(16)17)13-9-5-2-6-10-13/h1-11H,(H,19,22) |
InChI Key |
LLQJYYHOWANTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NNC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.